molecular formula C13H13NO3S B11796318 Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11796318
M. Wt: 263.31 g/mol
InChI Key: BXLLENPJHDDWSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with a hydroxyl group and a thiazole moiety, which contributes to its biological activity. The molecular formula is C12_{12}H13_{13}N1_{1}O3_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various microbial strains. Its mechanism of action is believed to involve interaction with specific enzymes and receptors, leading to modulation of their activity.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

The compound has shown potential as a candidate for developing new antimicrobial agents due to its effectiveness against both bacterial and fungal strains .

2. Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on cancer cell lines. It has demonstrated the ability to induce apoptosis in various cancer types.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxicity of this compound on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines using the MTT assay. The results showed:

  • MCF-7 Cell Line : IC50_{50} = 25 µM
  • PC3 Cell Line : IC50_{50} = 30 µM

The compound induced apoptosis as evidenced by increased annexin V positivity in flow cytometry assays, indicating that it triggers programmed cell death pathways .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote cell death in cancer cells.
  • Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, contributing to cytotoxic effects against cancer cells.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

ethyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(16)10-6-9(4-5-12(10)15)11-7-18-8(2)14-11/h4-7,15H,3H2,1-2H3

InChI Key

BXLLENPJHDDWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)C)O

Origin of Product

United States

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